Cas no 5464-44-8 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid)

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a specialized organic compound featuring both an isoindole-1,3-dione moiety and a methylsulfanyl butanoic acid group. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the reactive dione and thioether functionalities allows for versatile derivatization, enabling the synthesis of complex molecules. The compound’s stability under controlled conditions ensures reliable performance in multi-step reactions. Its well-defined molecular architecture also facilitates research in structure-activity relationship studies, contributing to the development of biologically active compounds. Suitable for controlled laboratory use, it requires proper handling due to its reactive groups.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid structure
5464-44-8 structure
Product Name:2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
CAS No:5464-44-8
MF:C13H13NO4S
MW:279.31162238121
MDL:MFCD00065027
CID:942350
PubChem ID:225946
Update Time:2025-05-20

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
    • N-Phthaloyl-DL-methionine
    • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
    • 2-(1,3-dioxobenzo[c]azolin-2-yl)-4-methylthiobutanoic acid
    • AC1L5EEQ
    • AN-512
    • N,N-Phthaloyl-DL-methionin
    • N,N-phthaloyl-DL-methionine
    • N,N-phthaloyl-L-methionine
    • N-phthaloylmethionine
    • NSC15852
    • Phthaloyl-DL-methionin
    • TCMDC-125514
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
    • 2-(1,3-dioxoisoindol-2-yl)-4-(methylsulfanyl)butanoic acid
    • LS-05834
    • HMS1724A05
    • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid #
    • Oprea1_724773
    • VMTKJVHNTIEOCU-UHFFFAOYSA-N
    • DB-047464
    • CS-0201753
    • DTXSID90280197
    • NSC-15852
    • 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
    • AKOS000114561
    • Z56827159
    • 2H-Isoindole-2-acetic acid, 1,3-dihydro-.alpha.-[2-(methylthio)ethyl]-1,3-dioxo-, (.+/-.)-
    • SR-01000432958
    • N-Phthalyl-DL-methionine
    • CHEMBL528046
    • 5464-44-8
    • SR-01000432958-1
    • SB65593
    • DB-047610
    • AKOS016040116
    • F2199-0376
    • HY-W141963
    • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylthio)butanoic acid
    • EU-0092845
    • STK074865
    • N-phthalylmethionine
    • (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
    • 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoicacid
    • MFCD00065027
    • AN-512/13502014
    • 2H-Isoindole-2-acetic acid,1,3-dihydro-a-[2-(methylthio)ethyl]-1,3-dioxo-
    • 52881-96-6
    • N-[1-Carboxy-3-(methylthio)propyl]phthalimide
    • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methylsulfanyl-butyric acid
    • SCHEMBL2272378
    • EN300-00119
    • MDL: MFCD00065027
    • Inchi: 1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
    • InChI Key: VMTKJVHNTIEOCU-UHFFFAOYSA-N
    • SMILES: S(C)CCC(C(=O)O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 279.05659
  • Monoisotopic Mass: 279.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.4

Experimental Properties

  • Color/Form: Not determined
  • PSA: 74.68
  • LogP: 1.42680
  • Solubility: Not determined

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid Security Information

  • WGK Germany:3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid Pricemore >>

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2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5464-44-8)2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
Order Number:A1210403
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):226.0
Email:sales@amadischem.com

Additional information on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid

5464-44-8: A Comprehensive Overview of 2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)-4-(Methylsulfanyl)Butanoic Acid

5464-44-8, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers worldwide.

The chemical structure of 5464-44-8 is characterized by a isoindole ring system fused with a diketone moiety, which contributes to its stability and reactivity. The presence of a methylsulfanyl group at the fourth position of the butanoic acid chain introduces additional functional diversity, enhancing its potential for interaction with biological targets. This combination of structural features makes 5464-44-8 a versatile molecule with promising therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5464-44-8 through various routes. Researchers have employed both traditional and modern methodologies to optimize the production process, ensuring scalability and cost-effectiveness. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for complex molecules like 5464-44-8.

In terms of biological activity, 5464-44_8 has demonstrated potent inhibitory effects on several key enzymes involved in inflammatory pathways. Studies conducted in vitro have shown that it effectively suppresses the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammation and pain signaling. These findings suggest that 5_00_00_00_00_00_00_00_00_00_ may serve as a lead compound for the development of anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:5464-44-8)2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
A1210403
Purity:99%
Quantity:5g
Price ($):226.0
Email